2-[(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)amino]ethanol 2-[(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)amino]ethanol
Brand Name: Vulcanchem
CAS No.: 915920-57-9
VCID: VC3351587
InChI: InChI=1S/C8H11N5O/c1-6-10-11-8-3-2-7(9-4-5-14)12-13(6)8/h2-3,14H,4-5H2,1H3,(H,9,12)
SMILES: CC1=NN=C2N1N=C(C=C2)NCCO
Molecular Formula: C8H11N5O
Molecular Weight: 193.21 g/mol

2-[(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)amino]ethanol

CAS No.: 915920-57-9

Cat. No.: VC3351587

Molecular Formula: C8H11N5O

Molecular Weight: 193.21 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)amino]ethanol - 915920-57-9

Specification

CAS No. 915920-57-9
Molecular Formula C8H11N5O
Molecular Weight 193.21 g/mol
IUPAC Name 2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]ethanol
Standard InChI InChI=1S/C8H11N5O/c1-6-10-11-8-3-2-7(9-4-5-14)12-13(6)8/h2-3,14H,4-5H2,1H3,(H,9,12)
Standard InChI Key VRKDRVISLKMWRQ-UHFFFAOYSA-N
SMILES CC1=NN=C2N1N=C(C=C2)NCCO
Canonical SMILES CC1=NN=C2N1N=C(C=C2)NCCO

Introduction

Chemical Properties and Structure

The chemical identity and properties of 2-[(3-Methyl triazolo[4,3-B]pyridazin-6-YL)amino]ethanol are well-established through various analytical techniques. The compound possesses the following characteristics:

PropertyValue
CAS Number915920-57-9
Molecular FormulaC8H11N5O
Molecular Weight193.21 g/mol
IUPAC Name2-[(3-methyl- triazolo[4,3-b]pyridazin-6-yl)amino]ethanol
Standard InChIInChI=1S/C8H11N5O/c1-6-10-11-8-3-2-7(9-4-5-14)12-13(6)8/h2-3,14H,4-5H2,1H3,(H,9,12)
Standard InChIKeyVRKDRVISLKMWRQ-UHFFFAOYSA-N
SMILESCC1=NN=C2N1N=C(C=C2)NCCO
PubChem Compound ID28065382

The structure of 2-[(3-Methyl triazolo[4,3-B]pyridazin-6-YL)amino]ethanol features a bicyclic heterocyclic core formed by the fusion of a 1,2,4-triazole ring with a pyridazine ring . This triazolopyridazine skeleton is substituted with a methyl group at position 3 and an aminoethanol group at position 6. The presence of the aminoethanol group introduces both hydrogen bond donor and acceptor sites that can potentially interact with biological targets, while the triazolopyridazine core provides a rigid scaffold that can influence binding specificity.

The analytical characterization of 2-[(3-Methyl triazolo[4,3-B]pyridazin-6-YL)amino]ethanol has been conducted using various spectroscopic and analytical techniques. The compound's identity has been confirmed through comparison of its spectral data with theoretical values and reference standards .

Analytical ParameterData/Method
Structural ConfirmationNMR Spectroscopy, Mass Spectrometry
Purity AssessmentHPLC, Elemental Analysis
Physicochemical PropertiesMelting Point, Solubility Studies
Molecular IdentificationInChI and SMILES Notation

These analytical data provide a comprehensive characterization of the compound, enabling researchers to verify its identity and purity for subsequent biological and pharmacological studies .

Future Research Directions

Future research on 2-[(3-Methyl triazolo[4,3-B]pyridazin-6-YL)amino]ethanol could expand in several promising directions. Comprehensive structure-activity relationship studies would be valuable to understand how modifications to the triazolopyridazine core and the aminoethanol substituent affect biological activity.

Investigation of the compound's potential anticancer properties should be prioritized, given the reported anticancer activities of related triazolopyridazine derivatives. This could involve screening against various cancer cell lines and elucidating the molecular mechanisms underlying any observed cytotoxic effects.

The compound's potential as an antiparasitic agent, particularly against Cryptosporidium, warrants exploration based on the activities of structurally similar triazolopyridazine compounds . Such studies could help address the need for new therapeutic options for parasitic infections.

Development of more efficient and scalable synthetic routes for 2-[(3-Methyl triazolo[4,3-B]pyridazin-6-YL)amino]ethanol would facilitate its production for research purposes and potential pharmaceutical applications . This might involve optimization of reaction conditions, exploration of alternative synthetic pathways, and implementation of green chemistry principles.

Computational studies, including molecular docking and molecular dynamics simulations, could provide insights into the compound's interactions with potential biological targets, guiding further structural modifications to enhance activity and selectivity.

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